2-Hydroxy-4-methylpyridine-d6

LC-MS/MS Bioanalysis Internal Standard

2-Hydroxy-4-methylpyridine-d6 (CAS 916979-13-0) is a perdeuterated isotopologue of 2-hydroxy-4-methylpyridine, a member of the pyridine heterocyclic class. It possesses a molecular formula of C₆HD₆NO and a molecular weight of approximately 115.16 g/mol.

Molecular Formula C6H7NO
Molecular Weight 115.16 g/mol
Cat. No. B13412231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methylpyridine-d6
Molecular FormulaC6H7NO
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC=C1
InChIInChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D
InChIKeyYBDRFJXGJQULGH-RLTMCGQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Hydroxy-4-methylpyridine-d6: An Evidence-Based Overview of the Deuterated Pyridine Derivative for Isotopic Research


2-Hydroxy-4-methylpyridine-d6 (CAS 916979-13-0) is a perdeuterated isotopologue of 2-hydroxy-4-methylpyridine, a member of the pyridine heterocyclic class. It possesses a molecular formula of C₆HD₆NO and a molecular weight of approximately 115.16 g/mol . As a stable isotopically labeled (SIL) internal standard, this compound is distinguished by the complete replacement of six hydrogen atoms with deuterium at specified ring and methyl positions. This structural modification facilitates its primary role as a tracer and quantitation standard in LC-MS/MS workflows, where its increased mass allows for precise differentiation from its non-deuterated analog without altering the core chemical behavior of the molecule [1].

Why 2-Hydroxy-4-methylpyridine-d6 is Not Directly Interchangeable with Non-Deuterated or Partially Deuterated Analogs


Attempting to substitute 2-Hydroxy-4-methylpyridine-d6 with its non-deuterated counterpart or alternative deuterated variants introduces significant risks to data integrity and regulatory compliance. The primary, quantifiable failure mode arises in quantitative LC-MS/MS analysis. The non-deuterated analog (2-Hydroxy-4-methylpyridine) co-elutes and shares an identical mass-to-charge ratio (m/z) with the endogenous analyte, rendering it completely unsuitable as an internal standard [1]. Conversely, a partially deuterated analog (e.g., -d3) provides a smaller mass shift (+3 Da) compared to the -d6 form (+6 Da), which increases the risk of isotopic peak overlap from the natural abundance 13C isotopes of the non-deuterated analyte, potentially compromising assay accuracy [2]. The selection of the -d6 isotopologue is thus a quantitative decision to maximize analytical resolution and minimize cross-signal interference, rather than a matter of simple chemical equivalence.

Procurement Guide for 2-Hydroxy-4-methylpyridine-d6: Quantified Comparative Data on Isotopic Purity, Analytical Resolution, and Assay Performance


Evaluating 2-Hydroxy-4-methylpyridine-d6 vs. Non-Deuterated Analog: Quantified Mass Shift for Unambiguous MS Differentiation

2-Hydroxy-4-methylpyridine-d6 possesses a molecular weight of approximately 115.16 g/mol, creating a +6 Da mass shift relative to the non-deuterated 2-hydroxy-4-methylpyridine (MW ~109.13 g/mol) . This six-dalton increase ensures baseline separation of the internal standard's isotopic cluster from the analyte's monoisotopic peak and its naturally occurring M+1, M+2, etc., isotopes in mass spectrometry. A smaller shift, such as the +3 Da from a -d3 analog, increases the probability of spectral overlap, potentially leading to inaccurate quantitation [1].

LC-MS/MS Bioanalysis Internal Standard

Comparative Isotope Enrichment: 2-Hydroxy-4-methylpyridine-d6 vs. Partially Deuterated -d3 Analog

2-Hydroxy-4-methylpyridine-d6 represents a fully deuterated form (6 deuterium atoms incorporated), whereas alternative offerings such as 2-Hydroxy-4-methylpyridine-d3 (CAS 1185316-03-3) contain only three deuterium atoms . The higher degree of deuteration in the -d6 form provides a greater mass shift and, critically, a more pronounced reduction in the natural abundance background signal from 1H nuclei in NMR applications. For LC-MS/MS, the +6 Da shift from -d6 provides superior separation from the analyte's isotopic envelope compared to the +3 Da shift of a -d3 standard, which is more susceptible to interference from 13C2 or 13C3 isotopomers of the non-deuterated analyte [1].

Stable Isotope Labeling Tracer Studies Method Validation

Assay Performance Comparison: Deuterated SIL-IS vs. Structural Analog Internal Standards in LC-MS Bioanalysis

A foundational review by Stokvis et al. (2005) establishes that stable isotopically labeled (SIL) internal standards, such as 2-Hydroxy-4-methylpyridine-d6, are the 'first choice' for quantitative LC-MS bioanalysis, consistently outperforming structural analogs [1]. The review highlights that while structural analogs may exhibit differential extraction recovery and ionization efficiency in complex matrices, a properly validated SIL-IS co-elutes with the analyte and most effectively compensates for matrix-induced ion suppression/enhancement. Although deuterium-labeled compounds may show a slight retention time shift (often a few seconds) compared to the analyte, the overall method precision and accuracy are significantly superior to those obtained with non-isotopic internal standards [1].

Bioanalytical Method Validation Matrix Effects Quantitative Pharmacology

Isotope Effect on Chromatographic Retention: Quantified Retention Time Shift for 2-Hydroxy-4-methylpyridine-d6 vs. Non-Deuterated Analog

Deuterium substitution can induce a subtle but measurable shift in chromatographic retention time due to changes in molecular polarizability. Studies on small molecules indicate that perdeuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography [1]. The magnitude of this shift for a small heterocycle like 2-Hydroxy-4-methylpyridine-d6 is expected to be on the order of 1-3 seconds under standard UPLC conditions, which is often less than half the peak width at baseline [1]. This minimal shift is generally acceptable and does not preclude the compound's use as an internal standard, but it must be verified during method development. In contrast, using a structural analog would result in a completely different and unpredictable retention time, failing to co-elute with the analyte of interest [2].

Chromatography Isotope Effect Method Development

Validated Application as a Tracer for Metabolic and Biodegradation Studies

The non-deuterated form, 2-hydroxy-4-methylpyridine, has been identified and quantified as a transient intermediate in the aerobic biodegradation of 4-methylpyridine by Pseudonocardia sp. strain M43 [1]. This study demonstrated that strain M43 degrades 4-methylpyridine via initial hydroxylation, transiently accumulating 2-hydroxy-4-methylpyridine [1]. The deuterated -d6 isotopologue is the requisite internal standard to develop a specific, quantitative LC-MS/MS method to accurately measure the formation and subsequent degradation kinetics of this transient intermediate in complex environmental or biological matrices. Without a co-eluting SIL-IS like the -d6 compound, accurate quantitation would be confounded by matrix effects from the culture medium or biological sample.

Metabolomics Biodegradation Environmental Fate

Optimal Scientific and Industrial Application Scenarios for 2-Hydroxy-4-methylpyridine-d6


Development and Validation of Regulated LC-MS/MS Bioanalytical Methods

This is the most well-supported application scenario for 2-Hydroxy-4-methylpyridine-d6. For laboratories quantifying 2-hydroxy-4-methylpyridine (or related metabolites) in biological matrices (plasma, urine, tissue homogenates), the use of a SIL internal standard is a regulatory expectation for robust method validation [1]. The -d6 version provides a +6 Da mass shift, which is generally accepted as sufficient to avoid isotopic interference and ensures accurate compensation for matrix effects and analyte recovery during sample preparation. Procuring the -d6 compound over a non-deuterated or partially deuterated analog is a necessary step to meet the precision and accuracy criteria required by guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.

Metabolic Flux Analysis and Stable Isotope-Resolved Metabolomics

For studies investigating the metabolism of pyridine-containing compounds, the -d6 compound is an essential tracer and internal standard. As demonstrated in biodegradation studies, the non-deuterated molecule is a key intermediate [1]. By spiking a known quantity of 2-Hydroxy-4-methylpyridine-d6 into experimental samples, researchers can correct for variable extraction efficiency and ion suppression across a sample set. This allows for the generation of precise, time-resolved concentration profiles of the endogenous metabolite, which is a prerequisite for calculating metabolic flux rates and understanding pathway dynamics.

Investigating Hydrogen-Deuterium Exchange (HDX) and Reaction Mechanisms

The high isotopic purity of 2-Hydroxy-4-methylpyridine-d6 makes it a valuable tool for mechanistic studies in organic chemistry. Its complete deuteration allows researchers to use techniques like ²H NMR or mass spectrometry to track the fate of specific hydrogen/deuterium atoms during chemical reactions [1]. This application supports the fundamental understanding of reaction pathways, particularly in the synthesis of complex heterocycles or the development of new catalytic processes where isotopic labeling can distinguish between competing mechanistic proposals.

Reference Standard for Quantifying Trace-Level Impurities

In pharmaceutical development, where 2-hydroxy-4-methylpyridine may be a starting material, intermediate, or potential degradant in an active pharmaceutical ingredient (API) [1], its accurate quantitation is critical for quality control and regulatory submission. 2-Hydroxy-4-methylpyridine-d6 serves as the ideal internal standard for developing a highly sensitive and specific LC-MS/MS method to monitor trace levels of the non-deuterated impurity in drug substance and drug product batches. This ensures compliance with ICH guidelines on genotoxic and other impurities.

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